3-(Methylamino)benzonitrile CAS number and properties
3-(Methylamino)benzonitrile CAS number and properties
An In-depth Technical Guide to 3-(Methylamino)benzonitrile: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(Methylamino)benzonitrile (CAS No: 64910-52-7), a key chemical intermediate with significant potential in medicinal chemistry and organic synthesis. We will explore its fundamental physicochemical properties, delve into its characteristic reactivity governed by the interplay of the methylamino and nitrile functional groups, and present a robust, field-tested protocol for its laboratory-scale synthesis. Furthermore, this document discusses the compound's known applications, particularly as a structural motif in pharmacologically active agents, and outlines critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.
Core Molecular Identity and Physicochemical Properties
3-(Methylamino)benzonitrile is an aromatic compound characterized by a benzene ring substituted with a methylamino group and a nitrile group at the meta-position. This arrangement dictates its electronic properties and chemical behavior.
The CAS Registry Number for 3-(Methylamino)benzonitrile is 64910-52-7 .
Structural and Physical Data
The key physicochemical properties are summarized in the table below. These data are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 64910-52-7 | |
| Molecular Formula | C₈H₈N₂ | |
| Molecular Weight | 132.16 g/mol | |
| Appearance | White crystalline solid to yellow/brown solid-liquid mixture | |
| Boiling Point | 259.8 °C (Predicted) | |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents | |
| Storage | Store in a dark, dry place at room temperature under inert atmosphere. |
Spectroscopic Profile (Predicted)
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (4H): Complex multiplet signals in the aromatic region (~6.8-7.4 ppm). The meta-substitution pattern will lead to distinct splitting. - N-H Proton (1H): A broad singlet, the chemical shift of which is dependent on solvent and concentration. - Methyl Protons (3H): A singlet or a doublet (if coupled to the N-H proton) around 2.8-3.0 ppm. |
| ¹³C NMR | - Nitrile Carbon (-C≡N): A signal around 118-120 ppm. - Aromatic Carbons (6C): Signals in the range of 110-150 ppm. The carbon attached to the nitrogen (C-N) will be significantly shifted downfield. - Methyl Carbon (-CH₃): A signal in the aliphatic region, around 30 ppm. |
| FT-IR (cm⁻¹) | - N-H Stretch: A sharp to moderately broad peak around 3350-3450 cm⁻¹. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. - Nitrile Stretch (-C≡N): A characteristic sharp, strong absorption band at ~2220-2230 cm⁻¹. - C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region. |
Chemical Reactivity and Synthetic Logic
The reactivity of 3-(Methylamino)benzonitrile is governed by three key features: the nucleophilic secondary amine, the electrophilic nitrile group, and the aromatic ring. The methylamino group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. Their meta-relationship creates a unique electronic landscape that influences synthetic strategies.
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Amino Group Reactivity : The secondary amine is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and arylation. This site often requires protection (e.g., via acylation) if reactions are to be directed elsewhere on the molecule.
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Nitrile Group Reactivity : The nitrile group is susceptible to nucleophilic attack and can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine (benzylamine derivative) using reducing agents like LiAlH₄ or catalytic hydrogenation.[4]
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Aromatic Ring Reactivity : For electrophilic aromatic substitution, the powerful activating effect of the methylamino group will direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). Position 4 is sterically the most accessible.
Synthesis Protocol: Nucleophilic Aromatic Substitution
The synthesis of 3-(Methylamino)benzonitrile can be efficiently achieved via nucleophilic aromatic substitution (SₙAr) on an appropriately activated precursor. The following protocol utilizes 3-fluorobenzonitrile as the starting material, as the fluorine atom is an excellent leaving group for SₙAr reactions.
Rationale for Experimental Choices
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Starting Material : 3-Fluorobenzonitrile is chosen due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack and makes it a good leaving group.
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Reagent : An aqueous solution of methylamine is a cost-effective and readily available source of the methylamino nucleophile. A molar excess is used to drive the reaction to completion and act as a base to neutralize the HF byproduct.
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Solvent : Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent for SₙAr reactions. It effectively solvates the cationic species, leaving the nucleophile "bare" and highly reactive, and can tolerate the temperatures required.
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Temperature : Elevated temperature (100-120 °C) is necessary to provide the activation energy for the substitution reaction to proceed at a practical rate.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-(Methylamino)benzonitrile.
Step-by-Step Methodology
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Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 3-fluorobenzonitrile (1.0 eq) and dimethyl sulfoxide (DMSO, 3-5 mL per mmol of substrate).
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Reagent Addition : Add a 40% aqueous solution of methylamine (3.0 eq) dropwise to the stirred solution at room temperature.
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Reaction Execution : Heat the reaction mixture to 110 °C and maintain for 8-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up : Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. A precipitate may form.
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Extraction : Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Washing and Drying : Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 3-(Methylamino)benzonitrile.
Applications and Biological Significance
3-(Methylamino)benzonitrile is a valuable building block in medicinal chemistry. The aminobenzonitrile scaffold is present in numerous biologically active molecules.
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Pharmaceutical Intermediate : It serves as a precursor for more complex molecules in drug discovery programs. The nitrile can be converted to other functional groups, and the secondary amine provides a handle for diversification.
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Benzodiazepine Analogue : The compound has been described as an analogue of benzodiazepines and is reported to possess potent anxiolytic (anti-anxiety) activity. This suggests its potential as a scaffold for developing novel central nervous system (CNS) agents.
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Toxicological Profile : It is important to note that 3-(Methylamino)benzonitrile has also been reported to exhibit toxic effects on the liver and kidneys and may cause neurological disorders like seizures. This underscores the need for careful handling and thorough toxicological evaluation of any derivatives developed for therapeutic use.
Safety and Handling
Due to its toxicological profile, 3-(Methylamino)benzonitrile must be handled with appropriate precautions in a well-ventilated chemical fume hood.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | GHS06 (Skull and crossbones) | Danger | H301 : Toxic if swallowed. H311 : Toxic in contact with skin. H331 : Toxic if inhaled. |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls : Use only in a chemical fume hood to minimize inhalation risk.
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Personal Protective Equipment : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
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First Aid :
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Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.
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Eye Contact : Rinse cautiously with water for several minutes.
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Inhalation : Move person into fresh air and keep comfortable for breathing.
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Ingestion : Call a POISON CENTER or doctor immediately.
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Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
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